molecular formula C18H18FNO3 B2511395 3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzamide CAS No. 1795493-38-7

3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzamide

Cat. No.: B2511395
CAS No.: 1795493-38-7
M. Wt: 315.344
InChI Key: OBYQCTNPSLXPGZ-UHFFFAOYSA-N
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Description

3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C18H18FNO3 and its molecular weight is 315.344. The purity is usually 95%.
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Scientific Research Applications

Imaging the Sigma2 Receptor Status of Solid Tumors

A study by Tu et al. (2007) discussed fluorine-containing benzamide analogs synthesized and evaluated as candidate ligands for PET imaging of the sigma-2 receptor status in solid tumors. Compounds with moderate to high affinity for sigma2 receptors were radiolabeled with fluorine-18, showing high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies. This suggests potential applications in tumor imaging and diagnostics Tu et al., 2007.

Antimicrobial and Antistaphylococcal Activity

Haydon et al. (2010) explored the structure-activity relationships of benzamide analogs, identifying potent antistaphylococcal compounds with improved pharmaceutical properties. This research indicates the potential for developing new antimicrobial agents from benzamide analogs, which could be relevant for compounds with similar structures Haydon et al., 2010.

Metabotropic Glutamate Receptor Imaging

Fujinaga et al. (2012) designed novel PET ligands for imaging metabotropic glutamate receptor type 1 (mGluR1) in the rodent brain. These ligands, including fluorinated benzamide analogs, showed high in vitro binding affinity for mGluR1, suggesting applications in brain imaging and neurological research Fujinaga et al., 2012.

Repellent Activity Against Aedes aegypti

A study by Garud et al. (2011) on substituted aromatic amides, including compounds with fluoro and methoxy groups, demonstrated repellent activity against Aedes aegypti mosquitoes. This suggests potential applications in developing repellents or insecticides Garud et al., 2011.

Molecular Structure and Intermolecular Interactions

Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, analyzing intermolecular interactions and their influence on molecular geometry. This study provides insights into the design and synthesis of compounds with specific structural and functional properties Karabulut et al., 2014.

Properties

IUPAC Name

3-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-23-16-7-6-13(10-15(16)19)17(21)20-11-18(22)9-8-12-4-2-3-5-14(12)18/h2-7,10,22H,8-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYQCTNPSLXPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2(CCC3=CC=CC=C32)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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